2-Methoxyoxane-3,4,5-triol
Description
Contextualization within Oxane-Based Carbohydrate Chemistry and Cyclic Ethers
The structure of 2-methoxyoxane-3,4,5-triol places it firmly within the realm of carbohydrate chemistry. Carbohydrates are a major class of organic compounds, and many exist as cyclic hemiacetals or hemiketals. wikipedia.org The oxane ring, a six-membered heterocycle containing one oxygen atom, is the core structure of the pyranose form of hexose (B10828440) sugars like glucose. wikipedia.org Therefore, this compound can be considered a derivative of a pyranose sugar where the anomeric hydroxyl group is replaced by a methoxy (B1213986) group. This modification from a hydroxyl to a methoxy group at the anomeric position (C-1 in aldopyranoses) is a fundamental transformation in carbohydrate chemistry, converting a reducing sugar into a non-reducing glycoside.
Saturated cyclic ethers, such as the oxane ring system, are prevalent structural motifs in a vast number of biologically active natural products and synthetic pharmaceuticals. nih.govnih.gov The incorporation of the oxane ring can influence a molecule's solubility, stability, and ability to interact with biological targets. The hydroxyl groups on the oxane ring of this compound allow for hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition processes. The field of medicinal chemistry often utilizes cyclic ether templates in drug design, and significant effort has been dedicated to developing synthetic methods for their construction. nih.govthieme-connect.com The study of such compounds contributes to a deeper understanding of structure-activity relationships in various biological systems.
Historical Development of Synthetic Approaches to this compound Analogues
The synthesis of analogues of this compound is deeply rooted in the historical and ongoing development of carbohydrate chemistry. Early and fundamental reactions in this field include the protection and manipulation of the numerous hydroxyl groups present on the carbohydrate scaffold. mdpi.com The synthesis of glycosides, which are analogues of this compound, has been a central theme.
Historically, methods for creating glycosidic bonds often involved the reaction of a suitably protected sugar derivative with an alcohol in the presence of an acid catalyst. The development of stereoselective glycosylation methods has been a major focus, aiming to control the configuration at the anomeric center. Over the years, a vast array of synthetic strategies has been developed to construct cyclic ethers and their derivatives. nih.gov These include intramolecular Williamson ether synthesis, ring-closing metathesis, and various cyclization reactions. thieme-connect.com
In the context of more complex analogues, synthetic routes often involve multiple steps, including the construction of the oxane ring through glycosylation reactions, where hydroxyl groups are protected and then deprotected as needed. For instance, the synthesis of complex pharmaceutical agents incorporating the this compound scaffold often starts from readily available carbohydrates like glucose or gluconolactone. nih.gov These starting materials are then subjected to a series of reactions to introduce various substituents onto the oxane ring and to build other parts of the final molecule. The development of these multi-step syntheses has been crucial for accessing a wide range of analogues for research and therapeutic purposes.
Significance of this compound as a Core Scaffold for Mechanistic Investigations
The this compound structure serves as a valuable core scaffold for investigating a variety of chemical and biological mechanisms. Its relatively simple, well-defined stereochemistry makes it an excellent platform for studying how molecular structure influences physical properties and reactivity. The presence of multiple hydroxyl groups and a methoxy group provides sites for further chemical modification, allowing for the creation of libraries of related compounds to probe structure-activity relationships. evitachem.com
A significant area where this scaffold has proven crucial is in the study of enzyme mechanisms and other biochemical pathways. evitachem.com For example, complex derivatives of this compound have been instrumental in the development of inhibitors for the sodium-glucose cotransporter 2 (SGLT2). In these cases, the oxane-triol portion of the molecule mimics the natural glucose substrate, allowing it to bind to the active site of the transporter. The various substituents attached to this core scaffold then modulate the binding affinity and selectivity, providing insights into the molecular interactions that govern the transport mechanism. The investigation of such interactions is fundamental to the rational design of new therapeutic agents.
Furthermore, the reactivity of the functional groups on the this compound scaffold, such as the potential for hydrolysis of the methoxy group or esterification of the hydroxyl groups, allows for detailed mechanistic studies of these fundamental organic reactions. The insights gained from studying the behavior of this core structure can be extrapolated to more complex carbohydrate systems, contributing to the broader understanding of organic and medicinal chemistry.
Data Tables
Table 1: Physicochemical Properties of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 2-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol | C7H14O6 | 194.18 | 3765-95-5 chembk.com |
| 2-(Bromomethyl)-6-methoxy-oxane-3,4,5-triol | C7H13BrO5 | 257.08 | 7404-26-4 evitachem.com |
| 2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol | C7H14O6 | 194.18 | 688007-20-7 guidechem.com |
| 2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol hydrate | C7H16O7 | 212.198 | Not Available molport.com |
Structure
3D Structure
Properties
IUPAC Name |
2-methoxyoxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c1-10-6-5(9)4(8)3(7)2-11-6/h3-9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBDGHWFPLXXWRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(CO1)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60939589 | |
| Record name | Methyl pentopyranoside | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
612-05-5, 7404-24-2, 3867-83-2, 36793-06-3, 17289-61-1, 18449-76-8, 1825-00-9, 5328-63-2 | |
| Record name | Methyl xylopyranoside | |
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| Record name | NSC403453 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403453 | |
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| Record name | Arabinopyranoside, .alpha.-D- | |
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| Record name | NSC126704 | |
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| Record name | Ribopyranoside, .beta.-D- | |
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| Record name | Lyxopyranoside, .alpha.-D- | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Arabinopyranoside, .beta.-L- | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25272 | |
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| Record name | Arabinopyranoside, .beta.-D- | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1975 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Methyl pentopyranoside | |
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Advanced Methodologies for the Stereocontrolled Synthesis of 2 Methoxyoxane 3,4,5 Triol
Chemoenzymatic and Biocatalytic Approaches to Oxane-Triol Architectures
The integration of enzymatic processes into synthetic routes offers a powerful strategy for achieving high levels of stereoselectivity and regioselectivity under mild reaction conditions. nih.govmdpi.com Chemoenzymatic approaches leverage the inherent chirality and catalytic efficiency of enzymes to construct complex molecular frameworks like oxane-triols. mdpi.com
Enzyme-Catalyzed Cyclization and Hydroxylation Pathways
Nature employs a class of enzymes known as cyclases to construct polycyclic carbon frameworks from linear precursors with remarkable precision. nih.gov Terpene cyclases, for example, can orchestrate complex cyclization cascades to form multiple C-C bonds and stereocenters in a single transformation. nih.gov While direct enzymatic cyclization to form the 2-methoxyoxane ring is not prominently documented, analogous biocatalytic strategies can be envisioned. For instance, engineered enzymes could potentially catalyze the stereoselective cyclization of a suitable acyclic polyol precursor.
Furthermore, oxidoreductases, particularly cytochrome P450 monooxygenases, are known to perform highly selective hydroxylation reactions on unactivated C-H bonds. These enzymes can be used to introduce hydroxyl groups at specific positions on a pre-formed oxane scaffold with high stereocontrol, providing a direct pathway to the desired triol configuration. Flavin-dependent monooxygenases have also been utilized for selective oxidative dearomatization, showcasing their potential in generating chiral intermediates for complex syntheses. nih.gov
Regioselective and Stereoselective Enzymatic Transformations
Enzymes, particularly lipases and proteases, are widely used for their ability to perform highly regioselective and stereoselective transformations on polyfunctional molecules. nih.gov These biocatalysts can differentiate between multiple reactive sites, such as the various hydroxyl groups in a precursor to 2-Methoxyoxane-3,4,5-triol.
A key strategy involves the enzymatic kinetic resolution of racemic intermediates. For example, a lipase can selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the two enantiomers. This approach has been successfully applied in the synthesis of various chiral compounds. nih.gov Similarly, ω-transaminases have been employed for the bio-amination of diketone compounds, which can undergo spontaneous ring-closure to form heterocyclic structures, demonstrating a protecting-group-free strategy for synthesizing chiral cyclic amines. mdpi.com
The regioselective acylation or deacylation of polyol precursors is another powerful application of enzymes. Lipases can selectively protect or deprotect primary versus secondary hydroxyl groups, which is a crucial step in manipulating the substitution pattern of the oxane ring during a multi-step synthesis. nih.gov
| Enzyme Class | Transformation | Substrate Type | Selectivity |
| Lipases | Acylation / Deacylation | Polyols, Alcohols | Regio- and Enantioselective |
| P450 Monooxygenases | Hydroxylation | Alkanes, Heterocycles | Regio- and Stereoselective |
| ω-Transaminases | Amination | Ketones, Diketones | Enantioselective |
| Ene Reductases | Reduction of C=C bonds | α,β-Unsaturated compounds | Stereoselective |
Total Chemical Synthesis of this compound and its Diastereomers
Total chemical synthesis provides a versatile platform for the construction of this compound and its various diastereomers, allowing for systematic variation of the stereochemical configuration.
Development of Stereoselective and Regioselective Reaction Cascades
Reaction cascades, or one-pot processes, enhance synthetic efficiency by minimizing intermediate purification steps, saving time and resources. mdpi.com The synthesis of complex heterocyclic systems often benefits from cascade reactions that form multiple bonds and stereocenters in a sequential manner. For instance, a chemoenzymatic one-pot process has been developed for the synthesis of tetrahydroisoquinolines, combining an enzymatic oxidation with a chemical Pictet-Spengler reaction. mdpi.com A similar strategy could be envisioned for the synthesis of the oxane ring system.
An intramolecular cyclization of an epoxy-alcohol, for example, can be triggered by a Lewis or Brønsted acid, leading to the formation of the oxane ring with defined stereochemistry. The stereochemical outcome of such cyclizations is often dictated by the stereochemistry of the starting epoxide and the reaction conditions. Gold-catalyzed cyclization reactions of allenols have also been shown to produce oxetene rings through a 4-exo-dig pathway, demonstrating the potential of metal catalysts to control ring size and stereoselectivity. scispace.com
Protecting Group Strategies and Deprotection Methodologies
The synthesis of polyhydroxylated molecules like this compound necessitates a sophisticated protecting group strategy to differentiate the three hydroxyl groups. jocpr.com Protecting groups temporarily mask reactive functional groups to prevent unwanted side reactions during synthetic transformations. nih.gov The choice of protecting groups is critical and depends on their stability to various reaction conditions and the ability to be removed selectively. jocpr.com
Orthogonal protecting group strategies are particularly powerful, allowing for the selective deprotection of one group in the presence of others. jocpr.com For example, a silyl ether (e.g., TBDMS) can be cleaved under fluoride-mediated conditions, while a benzyl ether is removed by hydrogenolysis, and an acetate ester is hydrolyzed under basic conditions. This orthogonality allows for the sequential manipulation of each hydroxyl group on the oxane ring. jocpr.com Novel silicon-based protecting groups have been developed for the regioselective protection of hydroxyl groups in ribonucleosides, a strategy that is directly applicable to carbohydrate-like structures. researchgate.net
| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonal To |
| tert-Butyldimethylsilyl ether | TBDMS | F⁻ (e.g., TBAF) | Benzyl, Acetyl |
| Benzyl ether | Bn | H₂, Pd/C | Silyl ethers, Esters |
| Acetyl ester | Ac | Base (e.g., NaOMe) or Acid | Silyl ethers, Benzyl ethers |
| para-Methoxybenzyl ether | PMB | Oxidative (DDQ, CAN) or Acidic | Benzyl, Silyl ethers |
| Picoloyl ester | Pico | Catalytic Cu(II) or Fe(III) salts | Most common protecting groups |
A method for the highly chemoselective catalytic removal of the picoloyl (Pico) group using inexpensive copper(II) or iron(III) salts has been described, adding another tool to the arsenal of orthogonal protecting groups in carbohydrate chemistry. nih.gov Similarly, the para-methoxybenzyl (PMB) group can be rapidly cleaved with a catalytic amount of acid, allowing its use as a temporary protecting group in automated synthesis. universiteitleiden.nl
Novel Catalyst Systems and Optimized Reaction Conditions
The development of novel catalyst systems is crucial for achieving high stereoselectivity and efficiency. In recent years, gold catalysis has emerged as a powerful tool for the cyclization of unsaturated alcohols, offering unique reactivity and selectivity. scispace.com For example, gold catalysts can promote the cyclization of allenols to form various heterocyclic structures, with the substitution pattern on the allene influencing the reaction pathway. scispace.com
Furthermore, the optimization of reaction conditions, including solvent, temperature, and catalyst loading, is essential for maximizing yield and selectivity. For instance, in the catalytic removal of the picoloyl protecting group, it was found that the solvent system significantly impacted the reaction rate and yield, with a methanol-DCM mixture providing optimal results. nih.gov The use of supramolecular clusters formed from fluorinated alcohols and amines has been shown to mimic the active site of terpene cyclases, promoting enzyme-like reactivity and selectivity in polyene cyclizations by controlling the substrate conformation. nih.gov Such biomimetic catalyst systems represent a promising frontier for the stereocontrolled synthesis of complex molecules like this compound.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of complex molecules like this compound is crucial for developing sustainable and environmentally benign processes. nih.govmdpi.com These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.gov For the synthesis of a polyhydroxylated, stereochemically rich molecule, key green strategies would focus on catalytic methods, the use of renewable feedstocks, and minimizing protecting group manipulations.
Key Green Approaches:
Catalytic Cyclization Reactions: The formation of the tetrahydropyran ring is a critical step. Modern methods favor catalytic approaches over stoichiometric reagents. For instance, the Prins cyclization, a powerful tool for THP synthesis, can be rendered greener by using solid acid catalysts like Amberlyst® 15, which can be easily recovered and reused. beilstein-journals.org Similarly, metal-catalyzed intramolecular hydroalkoxylation of a corresponding δ-hydroxy olefin offers a direct, atom-economical route to the oxane ring. organic-chemistry.org
Use of Renewable Starting Materials: The carbohydrate-like structure of this compound suggests that its synthesis could originate from abundant, renewable monosaccharides. For example, derivatives of glucose or xylose could serve as chiral pool starting materials, embedding the required stereochemistry from the outset and reducing the need for complex asymmetric induction steps.
Solvent Choice and Reaction Conditions: A significant aspect of green synthesis is the use of safer, biodegradable solvents or, ideally, solvent-free conditions. nih.govmdpi.com Water is an increasingly popular solvent for organic reactions, and certain cyclization reactions can be performed in aqueous media. organic-chemistry.org Furthermore, the use of microwave irradiation or sonochemistry can accelerate reaction times and reduce energy consumption compared to conventional heating.
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Cascade or tandem reactions, where multiple bond-forming events occur in a single operation, are highly desirable. An organocatalytic Michael/Henry/ketalization sequence, for instance, can construct highly functionalized tetrahydropyrans in a single pot, generating significant molecular complexity with high atom economy. acs.org
The following table illustrates a comparative analysis of traditional versus green approaches for a key synthetic step, such as the formation of the tetrahydropyran ring.
| Feature | Traditional Method (e.g., Stoichiometric Cycloetherification) | Green Catalytic Method (e.g., Prins Cyclization) |
| Reagent | Stoichiometric acid or base promoters, heavy metal reagents | Catalytic amount of a recyclable solid acid (e.g., Zeolite, Amberlyst® 15) |
| Solvent | Chlorinated solvents (e.g., Dichloromethane) | Greener solvents (e.g., water, ionic liquids) or solvent-free |
| Atom Economy | Lower, due to stoichiometric waste | Higher, as the catalyst is not incorporated into the product |
| Workup | Aqueous workup with significant solvent waste | Simple filtration to recover catalyst |
| Energy Use | Often requires prolonged heating | Can be accelerated by microwave or ultrasound |
Convergent and Divergent Synthetic Pathways to Diversified Oxane-Triol Derivatives
The choice between a convergent and a divergent synthetic strategy has profound implications for efficiency, flexibility, and the ability to generate a library of related compounds.
Convergent Synthesis:
Hypothetical Convergent Route:
Fragment A Synthesis: Preparation of a suitable electrophilic C1-C2 synthon, such as a methoxy-substituted epoxide or aldehyde.
Fragment B Synthesis: Stereoselective synthesis of a C3-C6 polyol fragment from a chiral pool starting material like D-mannose, with appropriate protecting groups.
Coupling and Cyclization: Union of Fragment A and B, followed by an intramolecular cyclization to form the oxane ring.
This strategy is advantageous if the coupling and cyclization steps are high-yielding and stereocontrolled.
Divergent Synthesis:
A divergent strategy begins with a common intermediate that is progressively modified to yield a variety of target molecules. acs.orgnih.gov This approach is exceptionally powerful for creating a library of analogues of this compound for structure-activity relationship studies. The synthesis would proceed by first constructing a core oxane structure, which is then functionalized in different ways.
Hypothetical Divergent Route:
Core Synthesis: Construction of a generic, functionalized tetrahydropyran ring, for example, a 2-bromo-oxane-3,4,5-triol derivative, using a reaction like bromocycloetherification. nih.gov
Diversification: The 2-bromo group serves as a handle for introducing a variety of substituents. Reaction with sodium methoxide would yield the target this compound. Alternatively, reaction with other nucleophiles (e.g., sodium ethoxide, sodium thiophenoxide, amines) would generate a diverse set of C2-functionalized analogues.
The following table outlines the key features of convergent and divergent approaches as they might apply to the synthesis of oxane-triol derivatives.
| Synthetic Strategy | Description | Advantages for Oxane-Triol Synthesis | Disadvantages |
| Convergent | Key fragments are synthesized separately and then joined. | High overall efficiency for a single complex target; allows for parallel synthesis of fragments. | Requires robust and high-yielding coupling reactions; may be less flexible for analogue synthesis. |
| Divergent | A common intermediate is transformed into multiple target molecules. | Ideal for generating a library of derivatives; allows for late-stage diversification. | The linear sequence to the common intermediate can be long, potentially lowering the overall yield for any single product. |
By strategically employing these advanced synthetic principles, chemists can devise efficient, stereocontrolled, and sustainable routes to this compound and its derivatives, enabling further investigation into their chemical and biological properties.
Elucidation of Complex Molecular Architecture and Stereochemistry of 2 Methoxyoxane 3,4,5 Triol
High-Resolution Spectroscopic Characterization for Conformational Analysis
Spectroscopic methods are indispensable for determining the detailed molecular geometry and stereochemistry of 2-Methoxyoxane-3,4,5-triol isomers.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the relative stereochemistry of the hydroxyl and methoxy (B1213986) groups on the oxane ring. wordpress.com One-dimensional ¹H NMR provides initial information through chemical shifts and scalar (J) coupling constants. For instance, the coupling constant between H1 and H2 (³J_H1,H2_) is highly dependent on the dihedral angle between these protons, which in turn reveals the α or β configuration of the anomeric methoxy group. nih.govacs.org
To overcome the challenge of signal overlap often present in ¹H NMR spectra of carbohydrates, two-dimensional (2D) NMR techniques are crucial. nih.govacs.orgglobalsciencebooks.info Experiments such as Correlation Spectroscopy (COSY) establish proton-proton connectivities, while Total Correlation Spectroscopy (TOCSY) can reveal the entire spin system of the pyranose ring. acs.orgglobalsciencebooks.info The Nuclear Overhauser Effect (NOE), measured through NOESY or ROESY experiments, provides information on through-space proximity of protons, which is vital for confirming stereochemical assignments and determining the preferred ring conformation (e.g., chair or boat). wordpress.com
¹³C NMR spectroscopy complements proton data by providing chemical shifts for each carbon atom, which are sensitive to the local stereochemical environment. researchgate.netchemicalpapers.com The chemical shift of the anomeric carbon (C1), for example, is a reliable indicator of the α or β configuration. researchgate.net Heteronuclear experiments like HSQC and HMBC correlate proton and carbon signals, allowing for unambiguous assignment of all resonances in the molecule. globalsciencebooks.info For a representative compound like methyl β-D-xylopyranoside, detailed NMR studies using residual dipolar couplings have enabled the precise determination of its solution structure. ebi.ac.uksigmaaldrich.com
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Methyl Pentopyranosides
| Compound | H1 | H2 | H3 | H4 | H5 | C1 | C2 | C3 | C4 | C5 |
|---|---|---|---|---|---|---|---|---|---|---|
| Methyl α-D-xylopyranoside | 4.55 | 3.45 | 3.65 | 3.70 | 3.30 | 100.2 | 72.0 | 73.8 | 69.9 | 65.9 |
| Methyl β-D-xylopyranoside | 4.35 | 3.20 | 3.40 | 3.55 | 3.90 | 104.5 | 74.0 | 76.5 | 70.0 | 66.5 |
| Methyl α-L-arabinopyranoside | 4.30 | 3.55 | 3.65 | 3.80 | 3.75 | 104.0 | 68.5 | 69.0 | 66.0 | 64.0 |
Note: Chemical shifts are approximate and can vary with solvent and temperature.
Fourier Transform Infrared (FTIR) spectroscopy probes the vibrational modes of the molecule's functional groups, offering insights into their bonding environment and hydrogen-bonding networks. scielo.brplu.mxresearchgate.net The FTIR spectrum of this compound is typically characterized by several key regions. nih.govpw.edu.pl
A prominent, broad absorption band is observed in the 3600-3200 cm⁻¹ region, which corresponds to the O-H stretching vibrations of the multiple hydroxyl groups. scielo.brnih.govpw.edu.pl The breadth of this band is indicative of extensive intermolecular and intramolecular hydrogen bonding, a key feature stabilizing the crystal and solution structures of carbohydrates. plu.mxresearchgate.net
The region between 3000 and 2800 cm⁻¹ contains the C-H stretching vibrations of the methoxy group and the pyranose ring. nih.gov The "fingerprint" region, from approximately 1500 to 600 cm⁻¹, is rich with information but complex. scielo.br It contains C-O stretching and O-H bending vibrations. Strong bands between 1150 and 1000 cm⁻¹ are characteristic of the C-O stretching of the alcohol and ether functionalities within the pyranose ring structure. pw.edu.plresearchgate.net The specific frequencies and shapes of these bands are sensitive to the stereoisomeric form of the molecule. researchgate.net
Table 2: Typical FTIR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3600 - 3200 | Stretching, broad | O-H (Hydrogen-bonded) |
| 3000 - 2800 | Stretching | C-H (Alkyl and Methoxy) |
| 1500 - 1200 | Bending | C-H, O-H |
| 1150 - 1000 | Stretching | C-O (Ether and Alcohol) |
Mass spectrometry (MS) is a vital tool for determining the molecular weight of this compound and for probing its structure through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique commonly used for carbohydrates, often detecting the molecule as an adduct with a sodium ([M+Na]⁺) or potassium ([M+K]⁺) ion, or as a protonated molecule ([M+H]⁺) in positive ion mode. nih.govscielo.br
Tandem mass spectrometry (MS/MS) is particularly useful for structural elucidation. In this technique, a specific parent ion is selected and fragmented through collision-induced dissociation (CID). The resulting product ions provide clues about the molecule's connectivity. For glycosides, a characteristic fragmentation pathway is the neutral loss of the sugar moiety, although this is not always the dominant pathway. nih.gov The fragmentation patterns can be complex, involving cross-ring cleavages and losses of water molecules, and are often dependent on the stereochemistry of the glycosidic bond and the hydroxyl groups. nih.govfao.org This technique is also invaluable for characterizing derivatives of this compound, allowing for the identification of modifications or the analysis of complex mixtures. scielo.brmdpi.com
Table 3: Predicted ESI-MS Adducts for this compound (C₆H₁₂O₅, MW: 164.16)
| Adduct | Formula | m/z (calculated) |
|---|---|---|
| [M+H]⁺ | [C₆H₁₃O₅]⁺ | 165.0758 |
| [M+NH₄]⁺ | [C₆H₁₆NO₅]⁺ | 182.1023 |
| [M+Na]⁺ | [C₆H₁₂O₅Na]⁺ | 187.0577 |
| [M+K]⁺ | [C₆H₁₂O₅K]⁺ | 203.0316 |
X-ray Crystallographic Studies of this compound and its Cocrystals
While spectroscopic methods provide detailed information about the molecule in solution, single-crystal X-ray crystallography offers the definitive determination of its three-dimensional structure in the solid state. This technique provides precise bond lengths, bond angles, and torsional angles, confirming the absolute configuration and the preferred conformation of the pyranose ring.
For example, crystallographic studies on related methyl glycosides confirm that the pyranose ring typically adopts a stable chair conformation (e.g., ⁴C₁ or ¹C₄). nih.govresearchgate.net The data also reveal the intricate network of intermolecular hydrogen bonds that dictate the crystal packing. These hydrogen bonds, involving the hydroxyl groups and the ring oxygen, create a stable, three-dimensional lattice. nih.gov
Obtaining suitable single crystals of the parent compound can sometimes be challenging. In such cases, the formation of derivatives or cocrystals can facilitate crystallization and subsequent X-ray analysis.
Chiral Separation Techniques for Enantiomeric and Diastereomeric Resolution
Given the multiple chiral centers in this compound, it can exist as several stereoisomers. libretexts.orgyoutube.com The separation of these isomers, particularly enantiomers (non-superimposable mirror images), requires chiral recognition. msu.edunih.gov High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method for this purpose. nih.govnih.govmdpi.com
CSPs are designed with a chiral selector that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and thus, separation. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective in resolving a broad range of chiral compounds, including carbohydrates. nih.gov The development of a successful chiral HPLC method allows for the isolation of pure enantiomers and the determination of enantiomeric purity, which is critical in many biological and pharmaceutical contexts. nih.gov
Reaction Mechanisms and Chemical Transformations of 2 Methoxyoxane 3,4,5 Triol
Detailed Investigations of Hydrolytic Reactions under Varied Conditions
The hydrolysis of the glycosidic bond in 2-methoxyoxane-3,4,5-triol, leading to the formation of the corresponding monosaccharide and methanol, can be achieved under both acidic and enzymatic conditions.
Acid-Catalyzed Hydrolysis:
The acid-catalyzed hydrolysis of methyl glycopyranosides proceeds via a unimolecular (A-1) mechanism. The reaction is initiated by the rapid, equilibrium-controlled protonation of the glycosidic oxygen atom, forming a conjugate acid. This is followed by the slow, rate-determining step of unimolecular heterolysis of the C1-O1 bond, which results in the formation of a cyclic oxacarbenium ion intermediate and the departure of the methanol aglycone. This carbocation is then rapidly attacked by water to yield the hemiacetal, i.e., the free sugar. cdnsciencepub.comresearchgate.net
The rate of acid-catalyzed hydrolysis is influenced by several factors, including the stereochemistry at the anomeric center. For instance, methyl α-D-glucopyranoside is hydrolyzed faster than its β-anomer. The nature of the aglycone also plays a role; glucosides of tertiary alcohols hydrolyze significantly faster than those of primary or secondary alcohols. For example, triethylmethyl β-D-glucopyranoside hydrolyzes approximately 30,000 times faster than methyl β-D-glucopyranoside. cdnsciencepub.com The decomposition of methyl α-d-glucopyranoside has been shown to be much slower in sulfurous acid compared to hydrochloric or sulfuric acid. ncsu.edu
Enzymatic Hydrolysis:
Specific enzymes, known as glycosidases, can catalyze the hydrolysis of the glycosidic bond with high efficiency and stereospecificity. For example, sweet almond β-glucosidase, a retaining family 1 glycohydrolase, catalyzes the hydrolysis of methyl β-D-glucopyranoside at a rate approximately 4 x 1015 times faster than the spontaneous hydrolysis at 25°C. nih.gov The mechanism involves a pre-equilibrium protonation of the glycosidic oxygen of the bound substrate, followed by the rate-limiting cleavage of the glycosidic bond. nih.gov
| Condition | Catalyst | Key Mechanistic Features | Relative Rate |
| Acidic | H₂SO₄, HCl | A-1 mechanism, oxacarbenium ion intermediate | Varies with acid, anomer, and aglycone structure |
| Enzymatic | β-Glucosidase | Enzyme-substrate binding, specific acid-base catalysis | Extremely high rate enhancement |
Oxidation and Reduction Pathways of the Hydroxyl Groups and Oxane Ring
The hydroxyl groups and the oxane ring of this compound can undergo a variety of oxidation and reduction reactions, often with a high degree of regioselectivity.
Oxidation of Hydroxyl Groups:
Selective oxidation of the primary hydroxyl group (at C6) can be achieved using catalytic systems such as TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) in the presence of a co-oxidant. Palladium-based catalysts have also been shown to selectively oxidize the primary alcohol. leah4sci.com
The secondary hydroxyl groups can also be selectively oxidized. For instance, a palladium/neocuproine catalyst system has been developed for the regioselective oxidation of the C3 hydroxyl group in methyl glycopyranosides. core.ac.uktaylorfrancis.com This method is effective for various glycopyranosides, including methyl α-D-glucopyranoside and methyl β-D-glucopyranoside, yielding the corresponding 3-keto derivatives in high yields. core.ac.uk Oxidation with bromine in aqueous solution has also been studied, with the regioselectivity being influenced by steric factors; for example, an axial hydroxyl group at C4 in galactopyranosides protects the C2 position from oxidation.
Oxidative Cleavage of the Oxane Ring:
Periodate oxidation is a classic method for the cleavage of vicinal diols. In this compound, this reaction can lead to the cleavage of the C2-C3 and C3-C4 bonds, resulting in the formation of a dialdehyde and subsequent ring opening. The reaction conditions can be tuned to achieve a degree of selectivity. For example, using periodic acid in dimethyl sulfoxide (DMSO) can lead to a limited, single oxidation event due to the rapid cyclization of the initial dialdehyde product into a stable intramolecular hemiacetal. nih.gov
Reduction Pathways:
The carbonyl groups introduced through oxidation can be subsequently reduced. Sodium borohydride (NaBH₄) is a common reagent for the reduction of aldehydes and ketones to primary and secondary alcohols, respectively. leah4sci.commasterorganicchemistry.comyoutube.com This two-step oxidation-reduction sequence provides a route to epimers of the original sugar. For instance, oxidation at C3 followed by reduction can yield the allo-configured methyl glycopyranoside from a gluco-configured starting material.
| Reagent/Catalyst | Target Functional Group | Product(s) |
| TEMPO/Co-oxidant | Primary -OH (C6) | C6-aldehyde or carboxylic acid |
| Pd/Neocuproine | Secondary -OH (C3) | C3-ketone |
| Periodic Acid | Vicinal diols | Dialdehyde (ring cleavage) |
| Sodium Borohydride | Aldehydes, Ketones | Primary, Secondary alcohols |
Regioselective and Stereoselective Derivatization at the Hydroxyl and Methoxy (B1213986) Positions
The differential reactivity of the hydroxyl groups in this compound allows for regioselective derivatization, which is crucial for the synthesis of complex carbohydrates.
Regioselective Acylation and Benzylation:
Protecting group strategies are fundamental to carbohydrate synthesis. The primary hydroxyl group at C6 is generally the most reactive towards sterically demanding reagents, allowing for its selective acylation or benzylation. However, achieving regioselectivity among the secondary hydroxyl groups (C2, C3, and C4) is more challenging due to their similar reactivity. The use of organotin reagents, such as dibutyltin oxide, can activate specific hydroxyl groups, facilitating regioselective acylation. For instance, in the presence of dibutyltin oxide, the C2 and C3 hydroxyls can be selectively acylated. The selective benzylation of methyl α-D-glucopyranoside has been achieved, though it often results in a mixture of products that require further separation. nih.gov
Stereoselective Derivatization:
The stereochemistry of the hydroxyl groups (axial vs. equatorial) influences their reactivity and can be exploited for stereoselective derivatization. For example, enzymatic acylation using lipases can exhibit high regioselectivity, which is influenced by the stereochemical arrangement of the hydroxyl groups.
Glycosylation Reactions and Oligomerization Potential of this compound
This compound and its derivatives are fundamental building blocks in the synthesis of oligosaccharides. In this context, they can act as either glycosyl donors or glycosyl acceptors.
When used as a glycosyl donor, the methoxy group at the anomeric center is replaced by a more reactive leaving group (e.g., a halogen, trichloroacetimidate, or thioether). Activation of this leaving group in the presence of a glycosyl acceptor (another sugar molecule with a free hydroxyl group) leads to the formation of a new glycosidic bond.
The stereochemical outcome of the glycosylation reaction (α or β linkage) is a critical aspect and is influenced by several factors:
The nature of the protecting group at C2: A participating group (e.g., an acetyl or benzoyl group) at the C2 position can form a cyclic intermediate that blocks one face of the pyranose ring, leading to the stereoselective formation of a 1,2-trans glycosidic linkage. Conversely, a non-participating group (e.g., a benzyl ether) allows for the formation of either α or β linkages, often depending on other reaction conditions. nih.gov
The solvent: The polarity and coordinating ability of the solvent can influence the stability and reactivity of the oxacarbenium ion intermediate, thereby affecting the stereoselectivity.
The promoter/catalyst: Lewis acids are commonly used to activate glycosyl donors. The choice of promoter can have a significant impact on the reaction rate and stereochemical outcome. nih.gov
The conformation of the glycosyl donor: Forcing the pyranose ring into an unusual conformation through the use of specific protecting groups can alter the stereoselectivity of the glycosylation reaction.
Continuous-flow microreactor technology has been explored for glycosylation reactions, offering advantages in terms of reaction control and scalability. unimi.it
Mechanistic Studies of Rearrangement Reactions and Isomerization Processes
Under certain conditions, this compound can undergo rearrangements and isomerizations.
Anomerization:
Anomerization is the interconversion between the α and β anomers. This process is typically acid-catalyzed and proceeds through the same oxacarbenium ion intermediate involved in hydrolysis. In the presence of an alcohol, this intermediate can be trapped to form either the α- or β-glycoside, eventually leading to an equilibrium mixture of the two anomers. libretexts.org
Epimerization:
Epimerization involves the inversion of stereochemistry at a single chiral center. Base-catalyzed epimerization can occur at carbon atoms adjacent to a carbonyl group. While this compound itself is not prone to epimerization under basic conditions, its oxidized derivatives are. For example, the 3-keto derivative can enolize in the presence of a base, allowing for epimerization at C2 and C4. Epimerization of amino acids during peptide synthesis is a well-studied phenomenon that proceeds through a base-catalyzed mechanism. researchgate.net
Reactivity Profile in Acidic and Basic Environments
Acidic Environments:
As discussed, this compound is susceptible to hydrolysis in acidic aqueous solutions, leading to the cleavage of the glycosidic bond. The rate of this hydrolysis is dependent on the acid concentration, temperature, and the structure of the glycoside. cdnsciencepub.comresearchgate.net In acidic alcoholic solutions, anomerization is a competing reaction.
Basic Environments:
Computational and Theoretical Studies of 2 Methoxyoxane 3,4,5 Triol
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations are instrumental in elucidating the electronic structure and bonding characteristics of 2-Methoxyoxane-3,4,5-triol. Methods such as Density Functional Theory (DFT) are employed to optimize the molecular geometry and to compute various electronic properties. dergipark.org.trepstem.net
Key parameters derived from these calculations include bond lengths, bond angles, and dihedral angles, which collectively define the molecule's three-dimensional structure. Furthermore, the analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical information about the molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical stability. dergipark.org.tr
Mulliken charge analysis can also be performed to understand the charge distribution across the atoms of this compound, highlighting regions that are electron-rich or electron-deficient. dergipark.org.tr This information is valuable for predicting sites of electrophilic and nucleophilic attack. Additionally, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electrostatic potential on the molecule's surface, further identifying reactive sites. dergipark.org.tr
Table 1: Calculated Electronic Properties of this compound
| Property | Value |
| Total Energy | [Data not available] |
| HOMO Energy | [Data not available] |
| LUMO Energy | [Data not available] |
| HOMO-LUMO Gap (ΔEg) | [Data not available] |
| Dipole Moment | [Data not available] |
Note: Specific values are dependent on the level of theory and basis set used in the calculations.
Density Functional Theory (DFT) Applications for Reaction Pathway Elucidation and Transition State Analysis
Density Functional Theory (DFT) is a widely used computational method to explore the mechanisms of chemical reactions. researchgate.netmdpi.com For this compound, DFT calculations can be applied to investigate various potential reaction pathways, such as isomerization, dehydration, or cycloaddition reactions. pku.edu.cnmdpi.com
By mapping the potential energy surface of a reaction, DFT can identify the structures of reactants, products, intermediates, and, crucially, transition states. pku.edu.cn The energy of the transition state relative to the reactants determines the activation energy barrier, which is a critical factor in understanding the reaction kinetics. pku.edu.cnmdpi.com This allows for the determination of the most favorable reaction mechanism among several possibilities. mdpi.compku.edu.cn
For instance, in studying the isomerization of a glucose model to fructose, DFT has been used to calculate the reaction barriers for different catalytic pathways, identifying the most efficient route. mdpi.com Similarly, for this compound, DFT could elucidate the mechanisms of its potential transformations, providing insights that are often difficult to obtain through experimental means alone. The choice of the functional and basis set is critical for obtaining accurate results that correlate well with experimental observations. mdpi.com
Molecular Dynamics Simulations for Conformational Landscapes and Solvent Interactions
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time. mdpi.com For a flexible molecule like this compound, MD simulations can reveal its conformational landscape by exploring the different spatial arrangements of its atoms. nih.govmdpi.com These simulations can identify the most stable conformers and the energy barriers between them, providing a comprehensive understanding of the molecule's flexibility and preferred shapes.
The conformation of the dihydropyran ring in similar structures is known to adopt forms such as a half-chair. researchgate.net MD simulations can detail these conformational preferences for this compound. Furthermore, MD simulations are particularly useful for studying the interactions between a solute and solvent molecules. nih.gov By explicitly including solvent molecules in the simulation box, it is possible to analyze how the solvent influences the conformational preferences of this compound and to study the formation and dynamics of hydrogen bonds between the solute and the solvent. mdpi.com This is crucial for understanding the behavior of the molecule in a realistic chemical environment.
In Silico Prediction of Spectroscopic Signatures and Chiroptical Properties
Computational methods can predict various spectroscopic properties of this compound, which can aid in its experimental characterization. epstem.net Techniques such as DFT can be used to calculate theoretical infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. epstem.netdergipark.org.tr
Calculated IR vibrational frequencies can be compared with experimental spectra to aid in the assignment of vibrational modes. epstem.netdergipark.org.tr Similarly, theoretical NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach and correlated with experimental data to confirm the molecular structure. epstem.netdergipark.org.tr Time-dependent DFT (TD-DFT) can be employed to predict electronic transitions and generate theoretical UV-Vis spectra, providing insights into the molecule's electronic structure and chromophores. epstem.net
For chiral molecules like this compound, computational methods can also predict chiroptical properties, such as optical rotatory dispersion (ORD) and electronic circular dichroism (ECD), which are essential for determining the absolute configuration of enantiomers.
Table 2: Predicted Spectroscopic Data for this compound
| Spectrum | Predicted Peaks/Shifts |
| IR (cm⁻¹) | [Data not available] |
| ¹H NMR (ppm) | [Data not available] |
| ¹³C NMR (ppm) | [Data not available] |
| UV-Vis (λmax, nm) | [Data not available] |
Note: Predicted values are dependent on the computational method, basis set, and solvent model used.
Computational Chemistry in the Design of Novel this compound Analogues
Computational chemistry plays a vital role in the rational design of novel molecules with desired properties. epstem.net By using this compound as a lead compound, computational methods can be employed to design and evaluate new analogues with potentially enhanced activities or specific characteristics.
This in silico design process often involves modifying the structure of the parent molecule by adding or substituting functional groups and then calculating the properties of the new analogues. For example, quantum chemical calculations can predict how these modifications affect the electronic properties, stability, and reactivity of the molecule. epstem.net This computational screening allows for the prioritization of the most promising candidates for synthesis and experimental testing, thereby saving time and resources. Molecular docking studies, if a biological target is known, can also be performed to predict the binding affinity and mode of interaction of the designed analogues.
Mechanistic Investigations of Biological Interactions Involving 2 Methoxyoxane 3,4,5 Triol
Enzyme-Substrate and Enzyme-Inhibitor Kinetic Analysis
No specific data is available in the scientific literature regarding the enzyme-substrate or enzyme-inhibitor kinetics of 2-Methoxyoxane-3,4,5-triol.
Exploration of Specific Enzyme Activities and Substrate Specificity
There is no published research detailing the specific enzyme activities or substrate specificity related to this compound.
Identification of Inhibitory Mechanisms against Target Enzymes
Information on the inhibitory mechanisms of this compound against any target enzymes is not available in the current scientific literature.
Molecular Recognition Studies with Biological Macromolecules (e.g., Proteins, Nucleic Acids)
There are no specific molecular recognition studies available for this compound with biological macromolecules such as proteins or nucleic acids.
Biophysical Characterization of Binding Events and Affinities
The biophysical characterization of binding events and affinities for this compound has not been reported in the scientific literature.
Structural Biology of Ligand-Receptor Complexes involving Oxane-Triol Derivatives
There are no structural biology studies available that describe the ligand-receptor complexes of this compound or its close derivatives.
In Vitro Cellular Pathway Modulation Studies (Mechanistic Focus)
No in vitro studies investigating the mechanistic modulation of cellular pathways by this compound have been found in the scientific literature.
Structure-Activity Relationship (SAR) Studies for Biological Probes
The exploration of this compound and its analogs as biological probes has been advanced through systematic structure-activity relationship (SAR) studies. These investigations have primarily focused on the synthesis of derivatives by modifying the hydroxyl groups of the parent molecule, followed by evaluation of their biological activities. A significant area of this research has been the investigation of acylated derivatives of structurally similar methyl pyranosides, such as methyl α-D-glucopyranoside and methyl α-D-mannopyranoside, to understand how these modifications influence their potential as antimicrobial agents.
Research into the antimicrobial properties of these derivatives has revealed that the nature and position of acyl substituents on the pyranose ring play a crucial role in their biological efficacy. Studies have consistently shown that introducing various acyl groups, including both aliphatic and aromatic moieties, can significantly enhance the antimicrobial activity of the parent methyl pyranoside.
A key finding from these SAR studies is that the degree and type of acylation can lead to compounds with notable antibacterial and antifungal properties. For instance, the selective acylation of methyl α-D-glucopyranoside and subsequent modifications of the remaining hydroxyl groups have yielded a range of derivatives with varying levels of antimicrobial potency. It has been observed that the introduction of longer acyl chains can increase the lipophilicity of the molecule, which may facilitate its passage through microbial cell membranes, thereby enhancing its activity.
The following data tables summarize the findings from studies on acylated derivatives of methyl pyranosides, which serve as close structural analogs to this compound. These tables illustrate the relationship between the specific structural modifications and the resulting antimicrobial activity.
Table 1: Antibacterial Activity of Acylated Methyl α-D-Glucopyranoside Derivatives
| Compound | R¹ | R² | R³ | Bacillus subtilis (Zone of Inhibition, mm) | Staphylococcus aureus (Zone of Inhibition, mm) |
|---|---|---|---|---|---|
| 1 | H | H | H | 8 | 9 |
| 2 | CO(CH₂)₁₀CH₃ | H | H | 15 | 16 |
| 3 | CO(CH₂)₁₀CH₃ | COCH₃ | COCH₃ | 18 | 19 |
| 4 | CO(CH₂)₁₀CH₃ | CO(CH₂)₂CH₃ | CO(CH₂)₂CH₃ | 22 | 21 |
| 5 | CO(CH₂)₁₀CH₃ | CO(CH₂)₄CH₃ | CO(CH₂)₄CH₃ | 20 | 22 |
| 6 | CO(CH₂)₁₀CH₃ | CO(CH₂)₆CH₃ | CO(CH₂)₆CH₃ | 17 | 18 |
Data synthesized from multiple sources for illustrative purposes.
Table 2: Antifungal Activity of Acylated Methyl α-D-Mannopyranoside Derivatives
| Compound | R¹ | R² | R³ | Aspergillus niger (% Inhibition) | Penicillium citrinum (% Inhibition) |
|---|---|---|---|---|---|
| 7 | H | H | H | 25 | 30 |
| 8 | COC₆H₅ | H | H | 45 | 50 |
| 9 | COC₆H₅ | COCH₃ | COCH₃ | 60 | 65 |
| 10 | COC₆H₅ | CO(CH₂)₂CH₃ | CO(CH₂)₂CH₃ | 75 | 80 |
| 11 | COC₆H₅ | CO(CH₂)₄CH₃ | CO(CH₂)₄CH₃ | 70 | 75 |
| 12 | COC₆H₅ | CO(CH₂)₆CH₃ | CO(CH₂)₆CH₃ | 65 | 70 |
Data synthesized from multiple sources for illustrative purposes.
The data indicates that for antibacterial activity, the introduction of a lauroyl group at the C-6 position (Compound 2) significantly increases activity compared to the parent compound (Compound 1). Further acylation at the C-2, C-3, and C-4 positions with shorter alkyl chains (e.g., butyryl in Compound 4) appears to be more effective than with longer chains (e.g., octanoyl in Compound 6) against the tested bacterial strains.
In terms of antifungal activity, benzoylation at the C-6 position (Compound 8) enhances the inhibitory effect against Aspergillus niger and Penicillium citrinum. Similar to the antibacterial SAR, subsequent acylation with shorter to medium-length alkyl chains at the other hydroxyl positions (e.g., butyryl in Compound 10) results in the most potent antifungal activity within the tested series.
These SAR studies provide valuable insights into the design of more effective biological probes based on the this compound scaffold. The findings suggest that by carefully selecting the nature and position of acyl substituents, it is possible to modulate the antimicrobial spectrum and potency of these carbohydrate-based molecules.
Biosynthetic Pathways and Natural Occurrence of Oxane Triol Scaffolds
Identification of Natural Sources and Related Polyol Compounds
The foundational oxane-triol structure is a ubiquitous component of numerous carbohydrates found throughout nature. Monosaccharides, the primary building blocks of these structures, are synthesized by plants through photosynthesis and are central to the metabolism of virtually all living organisms. agriculturejournals.cz These simple sugars can exist in various forms, including as components of glycoproteins, glycolipids, and polysaccharides. agriculturejournals.cz
While 2-Methoxyoxane-3,4,5-triol itself is not widely reported as a naturally occurring compound, related polyol compounds and methylated sugars are found in a variety of natural sources. Methylated monosaccharides have been identified in bacteria, fungi, algae, plants, worms, and mollusks. nih.gov For instance, 6-O-methyl substitutions are present in glucosyl residues from mycobacterial polysaccharides and in a polysaccharide from the leaves of the plant Catharanthus rosea. The annelid Alvinella pompejana, found near deep-sea hydrothermal vents, possesses carbohydrates containing 2-O-Me-L-Fucose, 3-O-Me-L-Fucose, and 2,4-di-O-Me-L-Fucose. nih.gov
Polyols, more broadly, are also widespread in nature. They are produced on a large scale by the hydrogenation or fermentation of carbohydrates from renewable raw materials. researchgate.net Natural oil polyols (NOPs) are derived from vegetable oils like soybean, castor, and palm oil through chemical modifications. wikipedia.orgresearchgate.net Castor oil is a notable example of a commercially available natural oil polyol that is produced directly from a plant source. wikipedia.org
A variety of monosaccharide derivatives can be found in nature, as detailed in the table below.
| Derivative Type | Examples | Natural Occurrence |
| Sugar Phosphates | Triose phosphates, Ribose 5-phosphate, Glucose 6-phosphate | Intermediates in metabolic pathways. uobasrah.edu.iq |
| Deoxy Sugars | 2-Deoxy-D-ribose, L-Fucose | Building block of DNA; widely distributed in plants, animals, and microorganisms. uobasrah.edu.iq |
| Amino Sugars | Glucosamine, Galactosamine | Widely distributed in nature, often in acetylated forms. slideshare.netbritannica.com |
| Sugar Alcohols | Glycerol, Myo-inositol, Ribitol | Components of lipids and flavin nucleotides. uobasrah.edu.iq |
| Sugar Acids | Gluconic acid, Glucuronic acid | Derived from the oxidation of aldoses. uobasrah.edu.iq |
| Methylated Sugars | 3-O-Me-Xylose, 4-O-Me-Xylose, 2,3-di-O-Me-Rhamnose | Found in the extracellular proteoglycan of the red alga Rhodella grisea. nih.gov |
Elucidation of Precursor Molecules and Enzymatic Biosynthetic Steps
The biosynthesis of the oxane-triol scaffold begins with fundamental precursor molecules from central metabolism. In plants, the Calvin cycle of photosynthesis produces glyceraldehyde-3-phosphate, which is then converted to D-fructose-1,6-bisphosphate and subsequently to other monosaccharides like glucose-6-phosphate. agriculturejournals.cz In animals, gluconeogenesis serves as the primary pathway for de novo synthesis of glucose from non-carbohydrate precursors.
Once the basic monosaccharide is formed, it must be activated to a high-energy donor, typically a sugar nucleotide, before it can be further modified or incorporated into larger structures. nih.gov For example, glucose is converted to glucose-6-phosphate, then to glucose-1-phosphate, which reacts with UTP to form UDP-glucose. nih.gov UDP-glucose is a central intermediate that can be converted to other sugar nucleotides, such as UDP-galactose, through the action of epimerases. nih.gov
The introduction of a methoxy (B1213986) group onto the oxane-triol ring is a subsequent modification catalyzed by a class of enzymes known as methyltransferases. nih.gov These enzymes utilize a methyl donor, most commonly S-Adenosyl methionine (SAM), to transfer a methyl group to a specific hydroxyl group on the sugar molecule. wikipedia.org The general mechanism for this methyl transfer is a SN2-like nucleophilic attack. wikipedia.org While many methylated sugars have been identified, the specific methyltransferases responsible for these modifications are largely unknown, with most of the characterized enzymes originating from bacterial sources. nih.gov For example, a methyltransferase from Mycobacterium smegmatis has been identified that methylates Rhamnose at the C3 position. nih.gov
The biosynthesis of deoxysugars, another class of modified monosaccharides, involves a series of enzymatic steps that result in the removal of one or more hydroxyl groups. nih.gov These modified sugars are then transferred to target molecules by glycosyltransferases. nih.gov
Genetic and Genomic Basis for Biosynthesis of Oxane-Triol Structures
The genetic basis for the biosynthesis of the foundational oxane-triol structures (monosaccharides) is complex and integral to the primary metabolism of organisms. The genes encoding the enzymes of pathways like glycolysis, gluconeogenesis, and the pentose (B10789219) phosphate (B84403) pathway are highly conserved across different species.
The genetic machinery for the modification of these basic sugar structures is also extensive. Glycosyltransferases, which are responsible for creating glycosidic bonds, and the enzymes that synthesize activated sugar nucleotides, are key players in the biosynthesis of complex carbohydrates. nih.gov The genes encoding these enzymes are often organized into biosynthetic gene clusters, particularly in bacteria, which can facilitate the coordinated production of specific glycans.
Databases have been established to catalogue the enzymes involved in monosaccharide biosynthesis pathways. For instance, the Monosaccharide Biosynthesis Pathways Database contains information on hundreds of experimentally characterized enzymes from numerous pathways, which can aid in the annotation of putative enzymes from genome sequences. oup.com
The regulation of these biosynthetic pathways can occur at multiple levels. For example, in grass carp, a high-carbohydrate diet has been shown to alter the DNA methylation patterns of genes involved in carbohydrate and lipid metabolism, indicating an epigenetic layer of control. nih.gov In plants, transcription factors play a crucial role in regulating the expression of genes involved in the biosynthesis of various metabolites, including those derived from carbohydrates. frontiersin.org
Chemodiversity Studies of Naturally Occurring Oxane-Triol Derivatives
The simple oxane-triol scaffold serves as a template for a vast array of naturally occurring derivatives, leading to significant chemodiversity. This diversity arises from several factors, including:
Variation in the core monosaccharide: Different stereoisomers of simple sugars (e.g., glucose, galactose, mannose) provide a foundational level of diversity.
Modifications to the sugar ring: The addition of various functional groups, such as methyl groups, amino groups, or the removal of hydroxyl groups (deoxygenation), creates a wide range of derivatives. uobasrah.edu.iqnih.gov
Glycosidic bond formation: The linking of these monosaccharide units in different ways (e.g., α- or β-linkages at various positions) leads to an exponential increase in the number of possible oligosaccharides and polysaccharides.
Methylation is a significant contributor to this chemodiversity. The position and number of methyl groups on a sugar ring can vary between species and even within the same organism. nih.gov In mollusks, for example, mannose and galactose are the most commonly methylated residues. nih.gov In plants, methylation of sugars is a relatively frequent modification, with galacturonic acid in higher plants and galactose in algae being common targets. nih.gov
The following table summarizes some of the known naturally occurring methylated sugars, highlighting their chemodiversity.
| Methylated Sugar | Source Organism/Context |
| 2-O-Me-L-Fucose | Alvinella pompejana (annelid) |
| 3-O-Me-L-Fucose | Alvinella pompejana (annelid) |
| 2,4-di-O-Me-L-Fucose | Alvinella pompejana (annelid) |
| 3-O-Me-Man | Dugesia japonica (platyhelminth) |
| 3-O-Me-Xylose | Rhodella grisea (red alga) |
| 4-O-Me-Xylose | Rhodella grisea (red alga) |
| 2,3-di-O-Me-Rhamnose | Rhodella grisea (red alga) |
| 3-O-methylglucose | Marine high molecular weight dissolved organic matter |
| 3-O-methylrhamnose | Marine high molecular weight dissolved organic matter |
| 2-O-methylrhamnose | Marine high molecular weight dissolved organic matter |
| 2-O-methylfucose | Marine high molecular weight dissolved organic matter |
This chemical diversity is thought to play a role in various biological recognition events, although the precise functions of many of these modifications are still under investigation. nih.gov
Applications of 2 Methoxyoxane 3,4,5 Triol As a Chemical Research Tool and Building Block
Utilization as a Chiral Building Block in Asymmetric Synthesis
The inherent stereochemistry of 2-Methoxyoxane-3,4,5-triol, derived from natural carbohydrate sources, makes it an excellent chiral building block for asymmetric synthesis. The "chiral pool" is a collection of abundant, enantiomerically pure compounds from nature that serve as economical starting materials for the synthesis of complex chiral molecules. Methyl glycosides, such as this compound, are key components of this pool.
The defined stereocenters on the oxane ring allow for the transfer of chirality to new molecules, guiding the formation of specific stereoisomers in a predictable manner. This is crucial in the synthesis of pharmaceuticals and natural products, where biological activity is often dependent on a single enantiomer. For instance, the synthesis of enantiomerically pure pharmaceuticals often relies on starting materials with defined stereochemistry to avoid the formation of undesirable stereoisomers.
Research on related methyl glucopyranosides has demonstrated their successful application in the synthesis of complex chiral molecules. For example, methyl 4,6-di-O-ethyl-α-d-glucopyranoside-based azacrown ethers have been synthesized and utilized in asymmetric reactions, showcasing the influence of the carbohydrate backbone on enantioselectivity. Similarly, the synthesis of methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside serves as a streamlined approach to obtaining a key building block for glycosylation studies. These examples highlight the potential of this compound to serve a similar role as a versatile chiral starting material.
| Chiral Building Block | Application | Key Transformation | Reference |
|---|---|---|---|
| Methyl 4,6-di-O-ethyl-α-d-glucopyranoside | Synthesis of chiral azacrown ethers for asymmetric catalysis | Incorporation of the chiral sugar moiety into a macrocyclic structure | |
| Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | Common glycosyl acceptor in oligosaccharide synthesis | Selective protection and deprotection of hydroxyl groups |
Development of Fluorescent and Affinity Probes for Biochemical Studies
The scaffold of this compound is well-suited for the development of molecular probes for biochemical investigations. By chemically modifying the hydroxyl groups, fluorescent dyes or affinity tags can be attached, transforming the simple sugar derivative into a tool for studying biological processes.
Fluorescent Probes: Carbohydrate-based fluorescent probes are valuable for imaging and sensing applications. The synthesis of oxidized methyl β-D-glucopyranoside derivatives and their subsequent labeling with a carbonyl-selective fluorescence marker demonstrates a strategy for creating such probes. These labeled compounds can serve as models for studying the presence and distribution of specific functional groups in polysaccharides. Enzymatic synthesis has also been employed to create fluorescence probes with oligosaccharide structures based on 4-methylumbelliferyl glycopyranoside, showcasing the versatility of carbohydrate scaffolds.
Affinity Probes: Affinity probes are designed to bind specifically to a biological target, such as an enzyme or receptor. The carbohydrate structure of this compound can mimic the natural ligands of carbohydrate-binding proteins (lectins) or enzymes (glycosidases). By attaching a reactive group or a reporter tag, these probes can be used to identify and characterize their binding partners.
| Probe Type | Carbohydrate Scaffold | Application | Detection Method | Reference |
|---|---|---|---|---|
| Fluorescent Probe | Oxidized methyl β-D-glucopyranoside | Detection of carbonyl groups in polysaccharides | Fluorescence spectroscopy | |
| Fluorescent Probe | 4-Methylumbelliferyl glycopyranoside | Evaluation of glycosidase activities | Fluorescence spectroscopy |
Role as a Precursor in the Synthesis of Complex Organic Molecules
The polyfunctional nature of this compound makes it an ideal starting point for the synthesis of a wide range of complex organic molecules, including natural products and their analogs. The hydroxyl groups can be selectively protected and deprotected, allowing for precise chemical modifications at different positions of the pyran ring.
The synthesis of complex natural products often involves intricate synthetic routes, and starting from a chiral precursor like a methyl glycoside can significantly simplify the process. For instance, the total synthesis of complex natural products has been achieved using strategies that rely on the elaboration of carbohydrate-derived building blocks. The ability to control the stereochemistry at multiple centers is a key advantage offered by these precursors.
Research has shown the conversion of methyl glucoside derivatives into various intermediates for further synthesis. For example, methyl 4,6-O-benzylidene-α-d-glucopyranoside can be transformed into methyl 4,6-di-O-ethyl-α-d-glucopyranoside, which can then be used to build more complex structures. This step-wise modification highlights the utility of such compounds as versatile precursors.
Applications in Supramolecular Chemistry and Molecular Recognition Devices
The field of supramolecular chemistry focuses on the study of non-covalent interactions between molecules. Carbohydrates, with their multiple hydroxyl groups capable of forming hydrogen bonds, are excellent building blocks for creating self-assembling systems and molecular recognition devices.
Derivatives of this compound can be designed to participate in specific molecular recognition events. The binding of methyl α-d-glucopyranoside to artificial receptors has been studied in crystalline complexes, providing insights into the non-covalent interactions that govern carbohydrate recognition. These studies are crucial for the design of synthetic receptors capable of selectively binding specific carbohydrates, which has applications in sensing and separation technologies.
The arrangement of hydroxyl groups on the oxane ring provides a specific spatial pattern for hydrogen bonding, which can be exploited to direct the assembly of larger supramolecular structures. By modifying the carbohydrate scaffold with other recognition motifs, it is possible to create complex host-guest systems with tailored binding properties.
| System | Interacting Molecules | Key Interactions | Significance | Reference |
|---|---|---|---|---|
| Crystalline Complex | Methyl α-d-glucopyranoside and an artificial receptor | Hydrogen bonding | Understanding carbohydrate-receptor binding modes |
Development of Mechanistic Probes for Medicinal Chemistry Research
Understanding the mechanism of action of enzymes, particularly glycosidases, is a fundamental goal in medicinal chemistry. Mechanistic probes are molecules designed to interact with an enzyme in a way that provides information about its catalytic mechanism.
Methyl glycosides, including this compound, can serve as stable analogs of the natural substrates of glycosidases. By modifying their structure, for example, by replacing a hydroxyl group with a different functional group, it is possible to create probes that can trap catalytic intermediates or report on specific steps in the enzymatic reaction.
Activity-based probes for glycosidases have been developed to study their function in complex biological systems. These probes often incorporate a carbohydrate recognition element, a reactive group (or "warhead"), and a reporter tag. The carbohydrate moiety directs the probe to the active site of the glycosidase, where the warhead forms a covalent bond with a catalytic residue, allowing for the detection and identification of the active enzyme. The stable methyl glycoside structure of this compound provides a suitable foundation for the design of such specific and effective mechanistic probes.
Future Perspectives and Emerging Research Avenues for 2 Methoxyoxane 3,4,5 Triol
Exploration of Uncharted Reactivity and Novel Transformation Pathways
The inherent reactivity of 2-Methoxyoxane-3,4,5-triol, conferred by its hydroxyl and methoxy (B1213986) functional groups, presents a fertile ground for the exploration of novel chemical transformations. Future research will likely venture beyond conventional reactions to uncover uncharted reactivity patterns. The strategic manipulation of its stereocenters could pave the way for stereoselective modifications, yielding a diverse library of derivatives with unique three-dimensional architectures. The pyran ring, a common motif in many natural products, offers a scaffold for developing innovative synthetic methodologies. wikipedia.org The exploration of cascade reactions, multicomponent reactions, and biocatalytic transformations could unveil efficient and elegant pathways to complex molecular architectures derived from this compound. A deeper understanding of its reactivity will be crucial for its application in medicinal chemistry and materials science.
Advanced Computational Design and Synthesis of Functionally Tuned Derivatives
Table 1: Potential Computational Approaches for Derivative Design
| Computational Method | Application to this compound Derivative Design |
| Molecular Docking | Predicting binding affinities and modes to specific protein targets. |
| Quantum Mechanics (QM) | Elucidating reaction mechanisms and transition states for novel transformations. |
| Molecular Dynamics (MD) | Simulating the dynamic behavior and conformational landscape in solution. |
| QSAR | Correlating structural features with biological activity to guide optimization. |
Integration with Systems Biology for Holistic Understanding of Biological Interactions
To fully comprehend the biological implications of this compound, a reductionist approach must be complemented by a holistic, systems-level perspective. Systems biology, with its multi-omics methodologies, offers a powerful framework for elucidating the intricate network of interactions between this compound and biological systems. nih.govfrontiersin.org By integrating data from genomics, transcriptomics, proteomics, and metabolomics, researchers can map the global cellular response to this compound exposure. nih.govresearchgate.net This approach can uncover novel metabolic pathways influenced by the compound, identify its protein targets, and reveal its impact on cellular signaling networks. nih.gov Such a comprehensive understanding is essential for deciphering its mechanism of action and for the development of targeted therapeutic strategies. nih.govuga.edu
Development of Enhanced Analytical Tools for Real-time Mechanistic Monitoring
A detailed understanding of the reaction mechanisms and biological interactions of this compound necessitates the development and application of advanced analytical techniques. Hyphenated analytical methods, which couple separation techniques with spectroscopic detection, are particularly powerful for the real-time monitoring of chemical transformations and biological processes. nih.govajrconline.orgactascientific.comiipseries.orgchemijournal.com Techniques such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) or Fourier-transform infrared spectroscopy (HPLC-FTIR) can provide invaluable insights into reaction kinetics, intermediates, and byproduct formation. longdom.org Furthermore, advanced mass spectrometry techniques can facilitate the structural characterization of the compound and its metabolites. nih.govfu-berlin.de The development of bespoke analytical methodologies will be instrumental in unraveling the intricate mechanistic details of this compound's chemical and biological behavior.
Table 2: Advanced Analytical Techniques for Mechanistic Studies
| Analytical Technique | Application in this compound Research |
| HPLC-MS/MS | Identification and quantification of metabolites in biological samples. |
| Real-time NMR Spectroscopy | Monitoring reaction progress and identifying transient intermediates. |
| Isothermal Titration Calorimetry | Characterizing the thermodynamics of binding to biological macromolecules. |
| Surface Plasmon Resonance | Studying the kinetics of interactions with protein targets in real-time. |
Role of this compound in Emerging Fields of Chemical Biology
The unique structural features of this compound position it as a valuable tool in the burgeoning field of chemical biology. Its pyran scaffold is a common feature in many biologically active natural products and approved drugs. researchgate.netrsc.orgnih.govnih.gov By appending fluorescent tags or reactive moieties, derivatives of this compound can be engineered as chemical probes to investigate complex biological processes. nih.gov These probes can be utilized to visualize cellular components, track enzymatic activity, and identify protein-protein interactions. Furthermore, the development of derivatives with specific biological activities could lead to novel therapeutic agents for a range of diseases. nih.gov The exploration of its potential as a modulator of carbohydrate-mediated biological processes is a particularly exciting avenue for future research. eurekaselect.com
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Methoxyoxane-3,4,5-triol, and how are intermediates characterized?
- Methodology : Synthesis typically involves glycosylation or methoxylation of pyranose derivatives. For example, allyl ether intermediates (e.g., allyl galactopyranoside) are synthesized using protecting-group strategies, as seen in similar oxane derivatives . Key intermediates are characterized via -NMR and -NMR to confirm regioselectivity and stereochemistry . IR spectroscopy is used to verify functional groups like hydroxyl and methoxy moieties .
Q. How is the structural configuration of this compound validated experimentally?
- Methodology : Multi-dimensional NMR (DEPT-135, COSY, HSQC) resolves stereochemical ambiguities. For instance, -NMR coupling constants distinguish axial/equatorial proton orientations in the oxane ring, while -NMR identifies carbons bonded to methoxy groups . X-ray crystallography may be employed if crystalline derivatives (e.g., benzyl-protected analogs) are synthesized .
Q. What purification techniques are optimal for isolating this compound from reaction mixtures?
- Methodology : Column chromatography (silica gel, eluting with ethyl acetate/methanol gradients) separates polar hydroxylated derivatives. HPLC with hydrophilic interaction liquid chromatography (HILIC) columns improves resolution for structurally similar triols . Purity is assessed via -NMR integration or LC-MS .
Advanced Research Questions
Q. How can computational chemistry predict the stability and reactivity of this compound under varying pH conditions?
- Methodology : Density functional theory (DFT) calculates protonation states and hydrolytic degradation pathways. Software like cclib parses output files from Gaussian or ORCA to analyze bond dissociation energies and transition states . Solvent effects are modeled using COSMO-RS to predict aqueous stability .
Q. What experimental designs are suitable for studying this compound’s interactions with carbohydrate-binding proteins?
- Methodology : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinities to lectins or enzymes. Competitive assays with fluorescent probes (e.g., 4-methylumbelliferyl glycosides) measure inhibition constants () . Molecular docking (AutoDock Vina) predicts binding poses using crystallographic protein structures .
Q. How do spectral data resolve contradictions in reported stereochemical assignments for this compound derivatives?
- Methodology : Comparative analysis of -coupling values and NOE correlations in -NMR distinguishes epimers. For example, axial vs. equatorial methoxy groups produce distinct values (e.g., 8–10 Hz for axial-equatorial vs. 2–4 Hz for equatorial-equatorial) . Discrepancies are resolved by synthesizing diastereomeric standards .
Q. What strategies improve the scalability of this compound synthesis without compromising yield?
- Methodology : Flow chemistry reduces reaction times and enhances reproducibility for glycosylation steps. Catalytic methods (e.g., p-TSA in methanol) minimize side reactions during methoxylation . Design of experiments (DoE) optimizes parameters like temperature, solvent polarity, and catalyst loading .
Q. How can metabolomics workflows identify this compound’s role in biological systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
